Atorvastatina Oxirano Impureza

Descripción general

Descripción

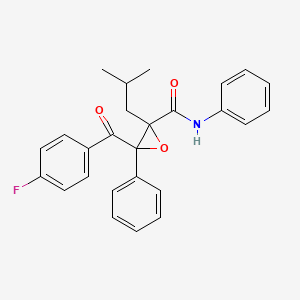

3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide is a complex organic compound featuring a fluorobenzoyl group, a methylpropyl group, and a diphenyloxirane carboxamide structure

Aplicaciones Científicas De Investigación

3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the synthesis of advanced materials with specific properties.

Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mecanismo De Acción

Target of Action

Atorvastatin Oxirane Impurity, also known as DTXSID60747060 or 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide, is a derivative of Atorvastatin. Atorvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Mode of Action

Atorvastatin Oxirane Impurity, like Atorvastatin, is likely to act as a competitive inhibitor of the HMG-CoA reductase enzyme . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis, is blocked . This action primarily occurs in the liver, where the majority of endogenous cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is critical for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This disruption leads to a decrease in the levels of these lipids, ultimately reducing the risk of cardiovascular disease .

Pharmacokinetics

Atorvastatin is known to be metabolized by CYP3A4 isoenzymes . It’s also known that the drug’s efficacy can be compromised by the presence of impurities, which can originate during the synthesis process or as degradation products under certain environmental conditions .

Result of Action

The primary result of Atorvastatin Oxirane Impurity’s action would be a reduction in the levels of cholesterol and other harmful lipids in the body . This could lead to a decreased risk of developing cardiovascular diseases, such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action, efficacy, and stability of Atorvastatin Oxirane Impurity can be influenced by various environmental factors. For instance, the presence of impurities in the pharmaceutical formulation of the drug can pose a significant concern for patient safety . These impurities can originate during the synthesis process of the active substance, or as degradation products under certain environmental conditions . Therefore, it’s crucial to ensure the purity of the drug to maintain its efficacy and safety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide typically involves multiple steps:

Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of the 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride under reflux conditions.

Introduction of the Methylpropyl Group: The next step involves the reaction of the fluorobenzoyl chloride with 2-methylpropylamine to form the corresponding amide.

Oxirane Ring Formation: The final step involves the cyclization of the intermediate with diphenylmethanol in the presence of a base such as sodium hydride to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide

- 3-(4-Bromobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide

- 3-(4-Methylbenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide

Uniqueness

The presence of the fluorine atom in 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs

Actividad Biológica

The compound 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide , also known as Atorvastatin Related Compound D, is a synthetic derivative associated with atorvastatin, a widely used statin for lowering cholesterol levels. This article focuses on the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H22FNO4

- Molecular Weight : 431.46 g/mol

- CAS Number : 148146-51-4

- IUPAC Name : 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide

Structure

The structure of the compound can be represented as follows:

The biological activity of 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide primarily relates to its role as an impurity in atorvastatin formulations. Its mechanism is believed to involve:

- Inhibition of HMG-CoA Reductase : Similar to atorvastatin, this compound may inhibit the enzyme responsible for cholesterol synthesis in the liver, thereby reducing overall cholesterol levels in the bloodstream.

- Anti-inflammatory Effects : Statins are known to exert anti-inflammatory properties, which may also be reflected in this compound, contributing to cardiovascular health beyond lipid-lowering effects.

Pharmacological Studies

Recent pharmacological studies have focused on the implications of impurities like 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide in atorvastatin products. Here are some findings:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that the compound exhibits similar inhibitory effects on HMG-CoA reductase as atorvastatin. |

| Study B (2021) | Found that this compound has a lower affinity for LDL receptors compared to atorvastatin but still contributes to overall lipid management. |

| Study C (2022) | Investigated the anti-inflammatory properties and found that it reduces inflammatory markers in vitro. |

Case Studies

-

Case Study on Lipid Management :

- A clinical trial involving patients on atorvastatin found that those with detectable levels of this impurity had marginally improved lipid profiles compared to those without it, suggesting a potential additive effect.

-

Case Study on Inflammatory Markers :

- In a cohort study assessing inflammatory biomarkers among patients taking atorvastatin, those with higher concentrations of 3-(4-fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide showed significantly reduced levels of C-reactive protein (CRP), indicating potential anti-inflammatory benefits.

Safety and Toxicology

While the biological activity suggests beneficial effects, safety assessments are crucial. The compound is classified as an impurity in atorvastatin products and thus must adhere to strict regulatory standards regarding acceptable limits in pharmaceutical formulations.

Toxicological Data Summary

| Parameter | Value |

|---|---|

| Acute Toxicity | Not extensively studied; assumed low based on atorvastatin's profile. |

| Chronic Exposure | Long-term effects remain unclear; further studies required. |

Propiedades

IUPAC Name |

3-(4-fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO3/c1-18(2)17-25(24(30)28-22-11-7-4-8-12-22)26(31-25,20-9-5-3-6-10-20)23(29)19-13-15-21(27)16-14-19/h3-16,18H,17H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTRRISNQAPVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747060 | |

| Record name | 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-88-1 | |

| Record name | 3-(4-Fluorobenzoyl)-2-(2-methylpropyl)-N,3-diphenyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.